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Compound of Interest

Compound Name: AMG 837 calcium hydrate

Cat. No.: B15606547

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: An in-depth examination of AMG 837, a selective partial agonist for the G-protein
coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This
document details its mechanism of action, pharmacological profile, and the experimental
methodologies used for its characterization.

Introduction

G-protein coupled receptor 40 (GPR40) has emerged as a significant therapeutic target for
type 2 diabetes mellitus (T2DM)[1][2][3]. Primarily expressed on pancreatic 3-cells, GPR40 is
activated by medium and long-chain free fatty acids (FFASs), leading to the potentiation of
glucose-dependent insulin secretion (GDIS)[1][2]. Synthetic agonists targeting this receptor
offer a therapeutic strategy to enhance insulin release in a glucose-sensitive manner, thereby
minimizing the risk of hypoglycemia associated with other secretagogues like sulfonylureas[4]

[5].

AMG 837 is a potent, orally bioavailable, and selective synthetic partial agonist of GPR40[4][6]
[7]. Developed through the optimization of a high-throughput screening hit, it belongs to a class
of B-substituted phenylpropanoic acids[5][6]. Preclinical studies in rodent models have
demonstrated its efficacy in improving glucose tolerance by stimulating insulin secretion,
supporting its potential for clinical development in the treatment of T2DM[4][5][8]. This guide
provides a detailed overview of the core science underpinning AMG 837's function.
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Mechanism of Action and Signaling Pathway

GPRA40 couples predominantly to the Gaq class of G-proteins[3][5]. Upon activation by an
agonist such as AMG 837, the Gaq subunit stimulates phospholipase C (PLC). PLC then
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the
endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm|3].
This rise in intracellular Ca2+ is a key signal that augments glucose-stimulated insulin secretion
from pancreatic 3-cells[3][5]. The activity of GPR40 agonists is glucose-dependent; they do not
significantly potentiate insulin secretion at low glucose concentrations but show robust activity
at higher glucose levels[4][8].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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